2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a pyrimidine ring, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine-2-thiol derivative, which is then reacted with an appropriate piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrimidin-2-ylthio)-1-(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 2-(Pyrimidin-2-ylthio)-1-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Uniqueness
What sets 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one apart from similar compounds is the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2S/c15-14(16,17)12-21-20-11(24-12)9-3-1-6-22(7-9)10(23)8-25-13-18-4-2-5-19-13/h2,4-5,9H,1,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVVSTYFOUTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=NC=CC=N2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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